molecular formula C16H13ClO3 B1274978 Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester CAS No. 88952-02-7

Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester

Cat. No. B1274978
CAS RN: 88952-02-7
M. Wt: 288.72 g/mol
InChI Key: FXHIXPMWMKAFNT-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and characterization of similar ester compounds. For instance, the synthesis of various benzoic acid derivatives and their structural analysis through spectroscopic methods is a common theme .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve multiple steps and reagents. For example, the synthesis of 2-hydroxy-4-methyl benzoic acid was achieved using acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . Similarly, the synthesis of complex azo-benzoic acids involved the use of diazenylphenyl compounds . These methods indicate that the synthesis of "Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester" would likely involve multi-step reactions, possibly including the formation of an ester linkage and the introduction of a chloro substituent.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as IR, MS, 1H NMR, and 13C NMR . Density functional theory (DFT) calculations are also used to predict and confirm molecular geometries and electronic structures . These techniques would be essential in analyzing the molecular structure of "Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester" to ensure the correct synthesis and to understand its chemical behavior.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as azo-hydrazone tautomerism and acid-base dissociation, which are dependent on solvent composition and pH . The Mitsunobu reaction is another example, where a secondary alcohol is inverted to give an ester . These reactions highlight the complexity of chemical behavior in benzoic acid derivatives, suggesting that "Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester" would also exhibit interesting reactivity that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For instance, the presence of different substituents can affect the solubility, melting point, and reactivity of the compound . The biological activity of these compounds is also of interest, as seen in the evaluation of antibacterial properties . Therefore, a comprehensive analysis of "Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester" would include its physical properties, solubility, melting point, and potential biological activities.

Scientific Research Applications

Liquid Crystal Properties

A novel bifunctional poly-monomer material, related to Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester, was synthesized and studied for its liquid crystal properties. The research investigated the synthesis process and the resultant liquid crystal properties using Polarizing Optical Microscopy and Differential Scanning Calorimetry (魏婷 et al., 2012).

Biomedical Activity

Compounds structurally related to Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester have been synthesized and found to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activity. This research highlights the potential biomedical applications of such compounds (N. A. Pulina et al., 2009).

Pharmacokinetics

Studies on the pharmacokinetics of compounds closely related to Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester have been conducted. Research in rats has revealed insights into the distribution and bioavailability of these compounds, potentially informing their therapeutic use (Haoran Xu et al., 2020).

Synthesis Methods

Research has explored various synthesis methods for compounds structurally similar to Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester. These methods include different reaction pathways and conditions, providing valuable insights for the production of these compounds in a laboratory setting (Che Qing-ming et al., 2006).

Catalyst Development

In the field of polymer science, related compounds have been used for the synthesis of mono-, bi-, and trinuclear metathesis catalysts. These catalysts have potential applications in the creation of new polymeric materials (Martin G. Mayershofer et al., 2006).

properties

IUPAC Name

(2-acetyl-4-chlorophenyl) 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10-5-3-4-6-13(10)16(19)20-15-8-7-12(17)9-14(15)11(2)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHIXPMWMKAFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401132
Record name Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester

CAS RN

88952-02-7
Record name Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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